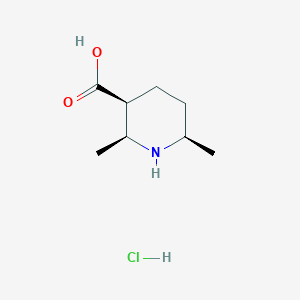

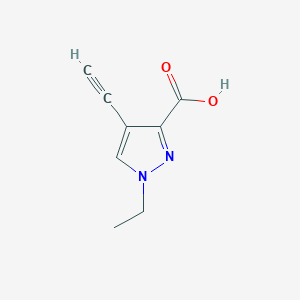

(2S,3S,6R)-2,6-Dimethylpiperidine-3-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S,3S,6R)-2,6-Dimethylpiperidine-3-carboxylic acid;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as L-CDP or L-2,6-DMP and is a chiral molecule that belongs to the class of piperidine derivatives.

Applications De Recherche Scientifique

Catalytic Activity in Organic Synthesis

- (2S,3S,6R)-2,6-Dimethylpiperidine-3-carboxylic acid;hydrochloride has been utilized in organic synthesis, particularly in catalyzing enantioselective reactions. For instance, it has been used as a ligand in the enantioselective addition of diethylzinc to benzaldehyde, demonstrating significant catalytic activity (Vidal‐Ferran et al., 1998).

Synthesis of Complex Organic Compounds

- This compound plays a role in the synthesis of complex organic molecules. It has been used to derive the complete carbon framework of enantiomerically and diastereomerically pure compounds, such as 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride from cycloheptadiene (Shireman & Miller, 2001).

Antimicrobial Research

- Research has explored the synthesis of compounds like 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids using 2,6-dimethylpiperidine, which exhibited significant antimicrobial activity, especially against bacterial and fungal strains (Shastri & Post, 2019).

Role in Stereoselective Synthesis

- It has been involved in the stereoselective preparation of compounds like (3S,4R)-3,4-dimethyl-(S)-glutamine, crucial for understanding the structure of natural products in cyclodepsipeptides (Okamoto et al., 2001).

Development of Anxiolytic Agents

- The compound has also been investigated for its potential use in the development of anxiolytic agents, as part of the class of 2and 4-aminopyridinecarboxylic acid derivatives (Glozman et al., 2001).

NMDA Antagonist Research

- Research into NMDA antagonist activity has utilized variants of this compound, contributing to the understanding of receptor affinity and antagonist activity in neurological studies (Ornstein et al., 1992).

Photochemical Studies

- This compound has been included in photochemical studies, particularly in the investigation of the dimerization of related pyridine compounds under ultraviolet irradiation (Taylor & Kan, 1963).

Propriétés

IUPAC Name |

(2S,3S,6R)-2,6-dimethylpiperidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-5-3-4-7(8(10)11)6(2)9-5;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H/t5-,6+,7+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKLKHNNMLSHOO-NLRFIBDTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(N1)C)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]([C@@H](N1)C)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S,6R)-2,6-Dimethylpiperidine-3-carboxylic acid;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2370380.png)

![N-[4-(1-azepanylcarbonyl)benzyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2370381.png)

![2-(isopropylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2370382.png)

![3-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2370390.png)

![2-(4-chlorophenyl)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide](/img/structure/B2370396.png)

![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2370397.png)

![2,6-difluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2370399.png)